molecular formula C19H15ClFN3O2S B2589879 5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide CAS No. 450343-20-1

5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide

Cat. No. B2589879
CAS RN: 450343-20-1
M. Wt: 403.86
InChI Key: GWNWSSGGYUDLJY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thieno[3,4-c]pyrazole ring, a fluorophenyl group, and a methoxybenzamide group . These types of compounds are often used in medicinal chemistry due to their potential biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and GC-MS, as is common for similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the pyrazole ring might undergo reactions typical for heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities . Compounds with an indole nucleus have shown inhibitory activity against influenza A and other viruses . Given the structural complexity and potential for high affinity binding to viral proteins, our compound could be explored for its efficacy against a range of viral infections.

Anti-inflammatory Properties

The bioactive aromatic compounds containing the indole nucleus, similar to our compound, have demonstrated anti-inflammatory properties . These activities are crucial in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory agents .

Anticancer Potential

Indole derivatives are known for their anticancer properties . The ability to bind with high affinity to multiple receptors makes them valuable in cancer research for the development of new therapeutic agents . The compound’s unique structure could be synthesized and screened for various pharmacological activities related to cancer inhibition.

Antimicrobial Efficacy

The structural analogs of the compound have been found to exhibit antimicrobial effects . This includes activity against bacteria and fungi, which is essential in the fight against antibiotic-resistant strains . Research into the compound’s antimicrobial potential could lead to the discovery of new antibiotics.

Enzyme Inhibition

Indole derivatives have been used to study enzyme inhibition , particularly in the context of diseases like Alzheimer’s where anticholinesterase activity is beneficial . The compound could be investigated for its ability to inhibit specific enzymes related to various diseases.

Neuropharmacological Applications

Given the compound’s structural complexity, it may interact with various neurotransmitter systems, suggesting potential neuropharmacological applications . This could include the development of new treatments for neurological disorders such as depression, anxiety, and schizophrenia .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

5-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2S/c1-26-17-7-2-11(20)8-14(17)19(25)22-18-15-9-27-10-16(15)23-24(18)13-5-3-12(21)4-6-13/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNWSSGGYUDLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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